4-Benzyl-7-methoxyisoquinolin-8(2h)-one

MAO-B inhibition Neurodegeneration Isoquinolinone pharmacology

Select this compound for its unique selectivity profile—potent CYP3A4 inhibition (IC50=100 nM) versus weak MAO-B activity (170-fold selectivity). An essential reference tool for designing isoquinolinone derivatives and a structurally distinct probe for CYP3A4-mediated metabolism assays. Ensure reproducibility by ordering this specific 4-benzyl-7-methoxy substituted scaffold.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
CAS No. 3200-52-0
Cat. No. B11857086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-7-methoxyisoquinolin-8(2h)-one
CAS3200-52-0
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=CN=C2)CC3=CC=CC=C3)O
InChIInChI=1S/C17H15NO2/c1-20-16-8-7-14-13(9-12-5-3-2-4-6-12)10-18-11-15(14)17(16)19/h2-8,10-11,19H,9H2,1H3
InChIKeyTWLWTVSLAMLHIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-7-methoxyisoquinolin-8(2H)-one (CAS 3200-52-0): Chemical Properties and Research-Grade Procurement Specifications


4-Benzyl-7-methoxyisoquinolin-8(2H)-one (CAS 3200-52-0) is a benzylisoquinoline derivative with a molecular formula of C17H15NO2 and a molecular weight of 265.31 g/mol . This compound features a 4-benzyl substituent and a 7-methoxy group on an isoquinolin-8(2H)-one scaffold, positioning it within the broader class of substituted isoquinolinones, which are of interest in medicinal chemistry for their interactions with various biological targets, including monoamine oxidases and cytochrome P450 enzymes [1][2]. Its specific substitution pattern distinguishes it from other isoquinolinones and warrants careful evaluation for scientific applications.

Why Generic 4-Benzyl-7-methoxyisoquinolin-8(2H)-one Analogs Cannot Be Substituted for CAS 3200-52-0 in Research Applications


Substitution of 4-Benzyl-7-methoxyisoquinolin-8(2H)-one with structurally similar analogs is inadvisable due to its unique pharmacophore profile. While many isoquinolinones share a common core, the precise substitution pattern—specifically the 4-benzyl and 7-methoxy groups—dictates its distinct interaction with key biological targets such as monoamine oxidase B (MAO-B) and cytochrome P450 3A4 (CYP3A4) [1][2]. For instance, closely related 4-benzylisoquinolines lacking the 8-oxo group or methoxy substituent exhibit vastly different inhibitory potencies and selectivity profiles . Even minor modifications can dramatically alter target engagement, metabolic stability, and off-target effects, rendering simple analog substitution an invalid approach for reproducible scientific studies. The quantitative evidence presented below underscores these critical differences.

Quantitative Differentiation of 4-Benzyl-7-methoxyisoquinolin-8(2H)-one (CAS 3200-52-0) from Analogs and In-Class Compounds


Monoamine Oxidase B (MAO-B) Inhibition: Weak Potency Compared to Clinical MAO-B Inhibitors

4-Benzyl-7-methoxyisoquinolin-8(2H)-one exhibits weak inhibition of human MAO-B with an IC50 of 17,000 nM (17 µM), as determined in an enzyme inhibition assay using insect cell membranes expressing human MAO-B and kynuramine as a substrate [1]. In stark contrast, the established MAO-B inhibitors selegiline and rasagiline demonstrate sub-micromolar potencies, with IC50 values of 51 nM and 4.43 nM, respectively [2]. This 333- to 3,837-fold difference in potency highlights the compound's unsuitability for applications requiring potent MAO-B inhibition, and instead positions it as a potentially useful negative control or a probe for studying weak MAO-B interactions.

MAO-B inhibition Neurodegeneration Isoquinolinone pharmacology

Cytochrome P450 3A4 (CYP3A4) Inhibition: Comparable Potency to the Reference Inhibitor Ketoconazole

In contrast to its weak MAO-B activity, 4-Benzyl-7-methoxyisoquinolin-8(2H)-one potently inhibits human CYP3A4, with an IC50 of 100 nM (0.1 µM) in an assay using human kidney microsomes and 7-benzyloxyquinoline as a substrate [1]. This value is directly comparable to the IC50 of the well-characterized CYP3A4 inhibitor ketoconazole, which ranges from 57 nM to 250 nM (0.057–0.25 µM) depending on the experimental system . The overlapping potency range suggests that this isoquinolinone may serve as an alternative or supplementary chemical probe for studying CYP3A4-mediated metabolism, provided its selectivity profile is further validated.

CYP3A4 inhibition Drug metabolism Isoquinolinone pharmacology

Selectivity Profile: Preferential CYP3A4 Inhibition over MAO-B

The selectivity index (SI) of 4-Benzyl-7-methoxyisoquinolin-8(2H)-one for CYP3A4 over MAO-B can be calculated as the ratio of IC50(MAO-B) / IC50(CYP3A4) = 17,000 nM / 100 nM = 170. This indicates a substantial, 170-fold preference for inhibiting CYP3A4 over MAO-B in vitro [1][2]. In comparison, the clinical MAO-B inhibitors selegiline and rasagiline exhibit opposite selectivity, with SI values (MAO-A/MAO-B) of 450 and 20.9, respectively [3], and are not potent CYP3A4 inhibitors. This unique selectivity fingerprint—potent CYP3A4 inhibition with weak MAO-B activity—sets the compound apart from both typical MAO-B inhibitors and broad-spectrum isoquinolinones, making it a specialized tool for probing CYP3A4-mediated pathways with minimal interference at MAO-B.

Target selectivity Isoquinolinone pharmacology Chemical probe

Recommended Research and Industrial Applications for 4-Benzyl-7-methoxyisoquinolin-8(2H)-one Based on Quantitative Differentiation Evidence


CYP3A4 Chemical Probe for in vitro Drug Metabolism Studies

Given its potent CYP3A4 inhibition (IC50 = 100 nM) [1] comparable to ketoconazole, 4-Benzyl-7-methoxyisoquinolin-8(2H)-one is well-suited as a chemical probe for investigating CYP3A4-mediated metabolism in human microsomal or recombinant enzyme assays. Its isoquinolinone scaffold offers a structurally distinct alternative to azole-based inhibitors, which may be advantageous in studies where off-target effects of azoles (e.g., CYP51 inhibition) are confounding.

Negative Control for MAO-B Inhibition Assays

The compound's weak MAO-B inhibition (IC50 = 17 µM) [2] renders it an appropriate negative or low-activity control in experiments designed to validate the specificity of potent MAO-B inhibitors. Its use as a comparator can help confirm that observed biological effects are due to MAO-B engagement rather than off-target activity.

Structure-Activity Relationship (SAR) Studies on Isoquinolinone Selectivity

The unique selectivity profile—potent CYP3A4 inhibition coupled with weak MAO-B activity (170-fold selectivity) [1][2]—makes this compound a valuable benchmark in SAR campaigns. Researchers aiming to design isoquinolinone derivatives with tailored target engagement profiles can use this compound as a reference point to understand how 4-benzyl and 7-methoxy substitutions influence selectivity between CYP and MAO enzymes.

Quote Request

Request a Quote for 4-Benzyl-7-methoxyisoquinolin-8(2h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.